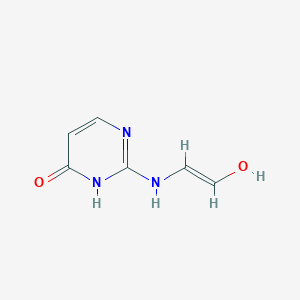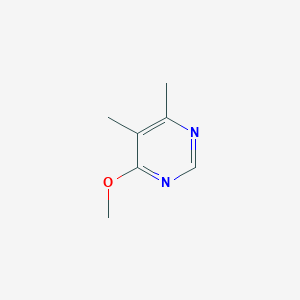
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9FN2 It is a derivative of acetonitrile, featuring a phenyl ring substituted with an amino group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile typically involves the reaction of 4-amino-3-fluoro-2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Strecker synthesis, which involves the use of hydrogen cyanide and ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro and amino groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of fluoro-substituted benzoic acids or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Formation of various substituted phenylacetonitrile derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-2-methylphenyl)acetonitrile: Lacks the amino group, resulting in different chemical reactivity and biological activity.
2-(4-Amino-2-methylphenyl)acetonitrile:
2-(4-Amino-3-fluorophenyl)acetonitrile: Lacks the methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is unique due to the presence of all three substituents (amino, fluoro, and methyl) on the phenyl ring
Properties
CAS No. |
1176335-27-5 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(4-amino-3-fluoro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6-7(4-5-11)2-3-8(12)9(6)10/h2-3H,4,12H2,1H3 |
InChI Key |
WUDMNZJUXLCWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)


![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)



